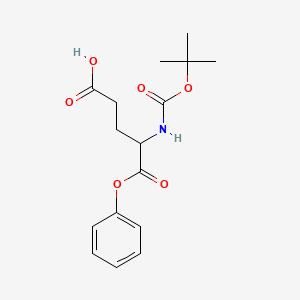
Boc-glu-phenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-glu-phenyl ester, also known as Boc-L-glutamic acid α-phenyl ester, is a chemical compound with the molecular formula C16H21NO6 and a molecular weight of 323.34 g/mol . It is commonly used in organic synthesis, particularly in the field of peptide chemistry, due to its role as a protected amino acid derivative.
Preparation Methods
Boc-glu-phenyl ester can be synthesized through various methods. One common synthetic route involves the reaction of L-glutamic acid with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected glutamic acid. This intermediate is then esterified with phenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield this compound . Industrial production methods typically involve similar reaction conditions but on a larger scale, with careful control of temperature, pH, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Boc-glu-phenyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of palladium on activated charcoal (Pd/C) or other reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as lithium aluminum hydride (LiAlH4) or sodium methoxide (NaOCH3).
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Boc-glu-phenyl ester is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis:
Protein Modification: It is used in site-specific protein modifications, enabling the incorporation of non-canonical amino acids into proteins for studying protein function and interactions.
Drug Development: It is employed in the design and synthesis of peptide-based drugs and inhibitors, particularly those targeting protein-protein interactions.
Bioconjugation: It is used in the preparation of bioconjugates for imaging, diagnostics, and therapeutic applications.
Mechanism of Action
The mechanism of action of Boc-glu-phenyl ester primarily involves its role as a protected amino acid derivative. The Boc (tert-butoxycarbonyl) group protects the amino group of glutamic acid, preventing unwanted side reactions during peptide synthesis. The ester group can be selectively hydrolyzed to release the free carboxylic acid, allowing for further functionalization or coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the peptide or protein being synthesized .
Comparison with Similar Compounds
Boc-glu-phenyl ester can be compared with other similar compounds, such as:
Boc-L-glutamic acid benzyl ester: Similar in structure but with a benzyl ester group instead of a phenyl ester group.
Boc-L-glutamic acid methyl ester: Contains a methyl ester group, making it less bulky compared to the phenyl ester.
Fmoc-L-glutamic acid phenyl ester: Uses the fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc, offering different deprotection conditions.
Each of these compounds has unique properties and applications, with this compound being particularly useful for its stability and ease of deprotection under mild acidic conditions.
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenoxypentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO6/c1-16(2,3)23-15(21)17-12(9-10-13(18)19)14(20)22-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGORLVQLJSWBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














